2-(3-Chlorophenyl)ethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHVNPYOTNGECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156740 | |
| Record name | 3-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-79-0 | |
| Record name | 3-Chlorophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chlorophenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 3 Chlorophenyl Ethylamine and Its Derivatives
Precursor-Based Synthesis Strategies
The construction of 2-(3-Chlorophenyl)ethylamine frequently begins with readily available precursors that already contain the chlorophenyl moiety. These strategies involve the chemical modification of functional groups to introduce the ethylamine (B1201723) side chain.
Synthesis from 3-Chlorobenzaldehyde (B42229) through Reductive Conditions
One common approach involves the use of 3-chlorobenzaldehyde as a starting material. chemicalbook.com This method typically proceeds through a condensation reaction followed by reduction. For instance, 3-chlorobenzaldehyde can be reacted with a nitrogen source, such as ammonium (B1175870) hydroxide (B78521) or nitromethane, to form an intermediate which is then reduced to the final ethylamine product. chemicalbook.com Reductive conditions can be achieved using various reducing agents, including sodium borohydride (B1222165) in the presence of a catalyst like nickel or tin tetrachloride. chemicalbook.com
Another variation of this strategy involves the reaction of 3-chlorobenzaldehyde with ethylamine under reductive conditions to directly yield the corresponding N-ethyl derivative. smolecule.com This highlights the versatility of using aldehydes as precursors for synthesizing a range of substituted phenethylamines.
Derivatization via Chlorination of Phenethylamine (B48288) Precursors
An alternative strategy involves the direct chlorination of a phenethylamine precursor. smolecule.com This approach is useful when phenethylamine itself is a more accessible starting material. The chlorination reaction introduces the chlorine atom onto the phenyl ring. The position of chlorination (ortho, meta, or para) is directed by the reaction conditions and the presence of any directing groups on the phenethylamine molecule. For the synthesis of this compound, reaction conditions would be optimized to favor substitution at the meta position.
Named Reactions in this compound Synthesis
Several classic named reactions in organic chemistry provide reliable and efficient pathways for the synthesis of this compound and its derivatives. These reactions are well-characterized and offer predictable outcomes for the formation of key chemical bonds.
Reductive Amination for Phenethylamine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). nih.govlibretexts.org This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, which is then reduced in situ to the corresponding amine. libretexts.org
In the context of this compound synthesis, a suitable ketone or aldehyde precursor bearing the 3-chlorophenyl group can be reacted with an amine source under reducing conditions. nih.gov For example, the reductive amination of a 3-chlorophenyl-substituted ketone with ammonia (B1221849) would yield a primary amine. libretexts.org Various reducing agents can be employed, such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. libretexts.orgsci-hub.ru The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule. libretexts.org
A notable application is the synthesis of N-benzyl-2-(4-chlorophenyl)ethylamine, where 2-(4-chlorophenyl)ethylamine undergoes reductive alkylation with benzaldehyde, resulting in a high yield of the N-benzylated product without dechlorination. nih.gov
Leuckart Reaction Approaches
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, specifically using formic acid or its derivatives (like ammonium formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. wikipedia.orgnih.gov This reaction is particularly useful for converting ketones to amines. wikipedia.org
While direct application to this compound synthesis from a corresponding ketone is plausible, the Leuckart reaction is a robust method for preparing phenethylamines in general. smolecule.com For instance, it can be used to synthesize amines from ketones by reacting them with ammonium carbonate and formic acid. nih.gov The reaction proceeds by heating the carbonyl compound with the Leuckart reagent, leading to the formation of the corresponding amine. wikipedia.org
Schotten-Baumann Reaction for Amide Bond Formation
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides. iitk.ac.inwikipedia.org This reaction is not used for the synthesis of the this compound core itself, but rather for its derivatization to form various amide-containing compounds. This is a crucial step in the development of many biologically active molecules. mdpi.commdpi.com
The reaction is typically carried out under basic conditions, often using an aqueous base like sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. wikipedia.orgorganic-chemistry.org This drives the reaction towards the formation of the amide.
For example, 2-(3-chlorophenyl)ethan-1-amine can be reacted with various acyl chlorides, such as 2-(4-isobutylphenyl)propanoyl chloride or 4-nitrobenzoyl chloride, to produce the corresponding N-substituted amides with high yields. mdpi.commdpi.com The reaction is generally rapid and provides a straightforward method for creating amide bonds. mdpi.commdpi.com
Enantioselective Synthetic Routes
The production of single-enantiomer chiral amines is of significant interest due to the different physiological activities often exhibited by enantiomers. Several strategies have been developed to obtain enantiomerically pure this compound and related chiral amines.
Asymmetric Hydrogenation of Imine Intermediates
Asymmetric hydrogenation of prochiral imines is a powerful method for the synthesis of chiral amines. This approach involves the use of a chiral catalyst to stereoselectively reduce the C=N double bond of an imine precursor. While specific examples detailing the asymmetric hydrogenation to yield this compound are not prevalent in the provided search results, the general principle is well-established for the synthesis of other chiral amines. For instance, the reduction of β-enaminoesters and α-trifluoromethyl imines has been achieved with good yields and high enantioselectivity using catalysts based on a picolinamide (B142947) moiety. unimi.it This methodology could theoretically be applied to an appropriate imine precursor for this compound.
Resolution of Racemic Mixtures
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral resolving agent or catalyst.
One approach involves enzymatic kinetic resolution. ω-Transaminases (ω-TAs) can be employed for the kinetic resolution of racemic amines. mdpi.com For example, an (R)-enantioselective ω-TA from Fusarium oxysporum has been used for the kinetic resolution of amine substrates like 1-(3-chlorophenyl)ethanamine (B130026). mdpi.com This process results in one enantiomer being converted to a ketone while the other remains as the unreacted amine, allowing for their separation. Although this method has a theoretical maximum yield of 50% for the desired amine, it is a valuable strategy. mdpi.com
Another strategy is deracemization, which can achieve a theoretical 100% conversion. This involves using two stereocomplementary enzymes. The first enzyme selectively deaminates one enantiomer of the racemic amine, and the resulting ketone is then asymmetrically aminated by the second enzyme to produce the desired single enantiomer. mdpi.com
Classical resolution via diastereomeric salt formation is another common method. This involves reacting the racemic amine with a chiral acid, such as dibenzoyl-L-tartaric acid or binaphthoic acid, to form diastereomeric salts. nih.govresearchgate.net These salts exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base. For example, (2R,3R)-2-[(3-Chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine was resolved from its racemic mixture by forming a salt with dibenzoyl-L-tartaric acid. nih.gov
Application of Chiral Catalysts and Auxiliaries in Chiral Amine Synthesis
The use of chiral catalysts and auxiliaries is fundamental to enantioselective synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For example, chiral 1-phenylethylamine (B125046) (α-PEA) is a widely used chiral auxiliary. mdpi.com It can be used to synthesize chiral heterocyclic compounds, such as piperidin-2-ones and lactams, through diastereoselective cyclization reactions. mdpi.com In one instance, (R)-α-PEA served as an amine donor in the synthesis of an intermediate for (R)-ramatroban. mdpi.com
Chiral catalysts, on the other hand, interact with the substrate to create a chiral environment for the reaction to occur, leading to the preferential formation of one enantiomer. Chiral spirocyclic phosphoric acids have been used to catalyze the enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety with good yields and enantioselectivities. rsc.org Similarly, the Sharpless asymmetric epoxidation, which utilizes a chiral catalyst, was employed to establish the stereocenters in the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. nih.gov
Synthesis of Hybrid Molecules Incorporating this compound
This compound can be used as a building block to create more complex hybrid molecules with potentially enhanced or novel biological activities.
Anthranilic Acid Hybrids and Diamide (B1670390) Synthesis
Hybrid molecules containing both this compound and anthranilic acid moieties have been synthesized. One synthetic route involves the ring-opening of isatoic anhydride (B1165640) with this compound. nih.gov This reaction, typically stirred overnight at room temperature in a solvent like dichloromethane, yields 2-amino-N-(3-chlorophenethyl)benzamide. nih.gov
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions |
| Isatoic anhydride | This compound | 2-amino-N-(3-chlorophenethyl)benzamide | Dichloromethane | Room temperature, overnight |
Table 1: Synthesis of an Anthranilic Acid Hybrid. nih.gov
Ibuprofen (B1674241) Derivative Synthesis
Derivatives of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen have been synthesized by incorporating the this compound structure. The synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen derivative, is achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.comresearchgate.netresearchgate.net
The synthesis first involves the conversion of ibuprofen to its acid chloride, 2-(4-isobutylphenyl)propanoyl chloride, by reacting it with thionyl chloride. mdpi.com The subsequent reaction of the acid chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, followed by the addition of triethylamine, yields the final amide product. mdpi.com This reaction is an example of the Schotten-Baumann reaction, which is a common method for forming amide bonds from amines and acyl chlorides. researchgate.net
| Reactant 1 | Reactant 2 | Product |
| 2-(3-chlorophenyl)ethan-1-amine | 2-(4-isobutylphenyl)propanoyl chloride | N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide |
Table 2: Synthesis of an Ibuprofen Derivative. mdpi.comresearchgate.netresearchgate.net
Schiff Base Complex Formation
Schiff bases, or imines, are formed through the condensation reaction between a primary amine, such as this compound, and an aldehyde or ketone. These compounds are notable for their synthetic versatility and the biological activity of their metal complexes. The imine nitrogen atom provides an excellent coordination site for metal ions.
The general synthesis involves reacting this compound with a suitable aldehyde (e.g., a substituted salicylaldehyde (B1680747) or pyridinecarboxaldehyde) in a solvent like ethanol. The resulting Schiff base ligand can then be reacted with a metal salt, such as cobalt(II), zinc(II), or copper(II), to form a coordination complex. mdpi.comresearchgate.netdntb.gov.ua The coordination typically occurs through the imine nitrogen and another donor atom on the aldehyde-derived portion of the ligand, such as a hydroxyl group. researchgate.net
For instance, new Cobalt(II) Schiff base complexes have been synthesized using chlorophenyl ethylamine derivatives and 3-ethoxy-4-hydroxybenzaldehyde. researchgate.net The resulting ligands and their metal complexes are often characterized by spectroscopic methods (IR, NMR) and single-crystal X-ray diffraction to confirm their structure and geometry. mdpi.comresearchgate.net These studies are crucial for understanding the structure-activity relationships that govern their potential applications. bohrium.com
Nitrobenzamide Derivatives
Nitrobenzamide derivatives of this compound are synthesized to create hybrid molecules that combine the structural features of both parent compounds. A key example is the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.comresearchgate.net This synthesis is typically achieved through a Schotten-Baumann reaction, which is a well-established method for forming amide bonds from amines and acyl chlorides. mdpi.com
In a typical procedure, 2-(3-chlorophenyl)ethan-1-amine is dissolved in a solvent like dichloromethane. An equimolar amount of 4-nitrobenzoyl chloride is then added to the solution. A base, such as triethylamine, is introduced to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com The reaction is generally rapid, with the formation of the desired amide product confirmed by thin-layer chromatography (TLC) within about 30 minutes. mdpi.com The final product is isolated through a standard workup procedure involving washing with dilute acid and base, followed by drying and solvent evaporation. mdpi.com The structure of the resulting N-(3-chlorophenethyl)-4-nitrobenzamide is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, which also helps in elucidating its fragmentation pathways. mdpi.com
Table 1: Synthesis of N-(3-Chlorophenethyl)-4-nitrobenzamide
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product |
| 2-(3-Chlorophenyl)ethan-1-amine | 4-Nitrobenzoyl Chloride | Triethylamine | Dichloromethane | ~30 minutes | N-(3-Chlorophenethyl)-4-nitrobenzamide |
Data sourced from Dimitrova et al. (2024). mdpi.com
Flavone (B191248) Derivatives
Flavones are a class of compounds based on the 2-phenyl-1-benzopyran-4-one backbone. Their derivatives are of significant interest due to their wide-ranging biological activities. The synthesis of novel flavone derivatives can involve the incorporation of the this compound moiety.
A general synthetic strategy involves a multi-step process. First, a chalcone (B49325), specifically 3-(3'-chlorophenyl)-1-(2,4-dihydroxyphenyl)-prop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 3-chlorobenzaldehyde. This intermediate is then cyclized to form the core flavone structure, 2-(3'-chlorophenyl)-7-hydroxyl-4H-1-benzopyran-4-one. The final derivatization step involves reacting this flavone core with various aliphatic or aromatic amines, which could include this compound, in a solvent such as pyridine. This reaction can be efficiently promoted by microwave irradiation to yield the target amine-substituted flavone derivatives.
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce environmental impact, and enable large-scale production. These principles are applicable to the synthesis of this compound and its derivatives.
Microwave-Assisted Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields. indianchemicalsociety.comengineegroup.us This technique is particularly effective for reactions like the formation of amides, flavones, and other heterocyclic systems. indianchemicalsociety.com
For example, in the synthesis of flavone derivatives, the final condensation step between the flavone core and an amine can be completed in just 2-3 minutes under microwave irradiation, a significant improvement over conventional refluxing methods. Similarly, the synthesis of various heterocyclic amides has shown yield increases of 8–36% and drastically shorter reaction times when switching from conventional heating to microwave irradiation. indianchemicalsociety.com The efficiency of microwave synthesis stems from the direct and rapid heating of the reaction mixture, which minimizes side reactions and decomposition of products. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Method | Reaction Time | Yield | Notes |
| Conventional Heating | Several hours | Lower-Moderate | Often requires refluxing in a solvent. indianchemicalsociety.com |
| Microwave Irradiation | Minutes | High | Eco-friendly, rapid, and cost-effective. indianchemicalsociety.comengineegroup.us |
Biocatalytic Approaches for Amine Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for the production of chiral amines. Enzymes, such as ω-transaminases (ω-TAs), are capable of catalyzing the asymmetric synthesis of amines from prochiral ketones with high enantioselectivity. mdpi.com This approach is attractive because it operates under mild conditions (ambient temperature and neutral pH) and minimizes the need for protecting groups, thereby reducing waste. acs.org
While direct biocatalytic synthesis of this compound is not extensively documented, the methodology has been successfully applied to structurally similar substrates. For instance, ω-TAs have been used for the kinetic resolution of racemic amines like 1-(3-chlorophenyl)ethanamine and 1-(4-chlorophenyl)ethylamine. mdpi.comrsc.org In a kinetic resolution process, one enantiomer of a racemic amine is selectively converted, allowing the other to be isolated in high enantiomeric purity. mdpi.com Another approach is deracemization, which uses two stereocomplementary enzymes to convert a racemic amine into a single, optically pure enantiomer with a theoretical yield of 100%. mdpi.com The development of robust enzymes, such as the transaminase from Halomonas elongata (HEWT), which shows high tolerance to organic solvents, further enhances the applicability of biocatalysis in continuous flow production systems. researchgate.net
Process Development and Yield Optimization
Moving a synthetic route from a laboratory scale to industrial production requires significant process development and optimization. The primary goals are to improve yield, ensure purity, reduce costs, and develop a safe and environmentally friendly process. google.comacs.org For a compound like this compound or its derivatives, this involves a critical evaluation of each synthetic step.
Key aspects of process development include:
Starting Material Selection: Choosing inexpensive and readily available starting materials is crucial for economic viability. google.com
Reaction Conditions: Optimization of parameters such as temperature, pressure, catalyst loading, and reaction time is performed to maximize yield and minimize the formation of impurities. For instance, in catalytic hydrogenations to produce amines, the choice of catalyst (e.g., Raney Ni vs. Pd/C) and hydrogen pressure can significantly affect the yield and purity. google.com
Scale-Up: A process that works on a small scale may not be practical for large-scale production. Process development addresses challenges related to heat transfer, mixing, and isolation that arise during scale-up. acs.org An example is the development of a practical, large-scale synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) from the related 2-(3-methoxyphenyl)ethylamine, which focused on creating an inexpensive and accessible route. acs.org
Chemical Reactivity and Functional Derivatization Studies
Role as a Versatile Synthetic Intermediate and Building Block
2-(3-Chlorophenyl)ethylamine serves as a crucial starting material or intermediate in various synthetic applications, from the development of new pharmaceuticals to the creation of specialty chemicals.
Precursor in Drug Development and Design
The 2-phenylethylamine scaffold is a common motif in many biologically active compounds, and the introduction of a chlorine atom at the 3-position of the phenyl ring can significantly influence a molecule's pharmacological properties. mdpi.commdpi.comresearchgate.net This makes this compound a valuable precursor in drug discovery and development. mdpi.comchemimpex.com
The compound has been utilized as a key intermediate in the synthesis of potential therapeutic agents targeting a variety of conditions. chemimpex.com For instance, it has been incorporated into molecules designed as antispasmodics and has been used in the synthesis of analogs of the dopamine (B1211576) agonist Rotigotine. mdpi.comrsc.orggoogle.com Its structure is also found within potent neurokinin-2 antagonists. mdpi.com The presence of the chlorine atom can enhance the biological activity of the resulting molecules. mdpi.com
| Drug/Compound Class | Therapeutic Target/Application | Reference |
| Rotigotine Analogues | Dopamine Agonist | rsc.org |
| Anthranilic Acid Hybrids | Antispasmodics | mdpi.com |
| Neurokinin-2 Antagonists | Neurological Disorders | mdpi.com |
Applications in Specialty Chemical Synthesis
Beyond pharmaceuticals, this compound is a building block in the synthesis of various specialty chemicals. chemimpex.com It serves as an intermediate in the production of diverse organic compounds, including those used in agrochemical and polymer industries. For example, it is a precursor in the synthesis of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, an important intermediate in the production of the antihistamine Loratadine. google.com
Reactions of the Amine Functional Group
The primary amine group of this compound is a key site of reactivity, readily undergoing reactions such as acylation and amide bond formation.
Acylation Reactions with Acyl Chlorides
This compound reacts with various acyl chlorides to form N-substituted amides. This reaction, a type of nucleophilic acyl substitution, is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk The reaction typically proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk
For example, its reaction with 4-nitrobenzoyl chloride in dichloromethane, in the presence of triethylamine, yields N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com Similarly, it reacts with 2-(4-isobutylphenyl)propanoyl chloride to produce N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide. mdpi.com Another documented acylation involves the reaction with chloroacetyl chloride to synthesize 2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide.
Table of Acylation Reactions
| Acyl Chloride | Product |
| 4-Nitrobenzoyl chloride | N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com |
| 2-(4-Isobutylphenyl)propanoyl chloride | N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide mdpi.com |
| Chloroacetyl chloride | 2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide |
Amide Bond Formation
The formation of an amide bond is a critical reaction in organic and medicinal chemistry, and this compound is a common amine component in these reactions. researchgate.netumich.edu The Schotten-Baumann reaction conditions, which involve reacting an amine with an acyl chloride in the presence of a base, are often employed for this purpose. mdpi.commdpi.com
This reaction has been used to synthesize a variety of amides. For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized with a high yield from 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride. mdpi.comresearchgate.net In another example, reaction with 4-nitrobenzoyl chloride yielded N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com The formation of amide bonds is a key step in creating hybrid molecules with potential biological activities. mdpi.commdpi.com
Proton Abstraction Processes
This compound has been utilized in the preparation of phenylacetaldehyde (B1677652) through a proton abstraction process. alfachemch.comottokemi.com While detailed mechanisms for this specific transformation are not extensively elaborated in the provided context, proton abstraction from the carbon adjacent to the phenyl ring would be a key step in initiating such a reaction, likely followed by subsequent rearrangement or elimination steps to yield the aldehyde.
Reactions of the Chlorophenyl Moiety
The reactivity of the chlorophenyl group in this compound is characterized by the electronic effects of the chlorine substituent on the aromatic ring. As a halogen, chlorine is an electron-withdrawing group via induction and a weak electron-donating group through resonance. This dual nature influences the outcomes of substitution reactions on the phenyl ring.
In the case of this compound, the chlorine atom is in the meta position relative to the ethylamine (B1201723) side chain. The ethylamine group is an activating, ortho-, para-directing group. Therefore, the directing effects of the two substituents must be considered. The chlorine atom deactivates the ring, making it less reactive than benzene (B151609), while the ethylamine group activates it. libretexts.org For an incoming electrophile, the potential sites of substitution on the this compound ring are positions 2, 4, 5, and 6. The activating ethylamine group directs towards positions 2 and 6, while the deactivating chlorine atom directs towards positions 5 (ortho to Cl) and 1 (para to Cl, which is occupied by the ethylamine group). The combined influence generally results in a complex mixture of products, with substitution occurring at the positions most activated by the interplay of inductive and resonance effects.
The reactivity of chloro-substituted phenylethylamines can be compared across its isomers:
2-(2-Chlorophenyl)ethylamine (ortho-isomer): The chloro group is at the 2-position. It is suggested that the chloro group in this isomer facilitates electrophilic aromatic substitution.
This compound (meta-isomer): The presence of the chlorine atom at the meta position provides a unique electronic and steric environment, making it an interesting candidate for derivatization. mdpi.com
2-(4-Chlorophenyl)ethylamine (para-isomer): The chlorine atom at the para position imparts distinct electronic properties that influence its reactivity and interactions compared to other halogenated counterparts. smolecule.com
Studies on related compounds, such as N-chloroacetanilides, show that electron-withdrawing substituents on the aromatic ring can accelerate nucleophilic displacement reactions at the chlorine atom. This suggests that the chlorine on the phenyl ring is not entirely inert and can participate in certain reaction types. researchgate.net
Table 1: Comparison of Isomeric Chlorophenylethylamine Reactivity
| Isomer | Chlorine Position | Key Reactivity Features |
|---|---|---|
| 2-(2-Chlorophenyl)ethylamine | Ortho | The chloro group facilitates electrophilic aromatic substitution. |
| This compound | Meta | The unique electronic and steric profile is noted for potential derivatization. mdpi.com |
| 2-(4-Chlorophenyl)ethylamine | Para | The para-substituent imparts unique electronic properties influencing reactivity. smolecule.com |
Decomposition Studies
The stability of this compound is a critical aspect of its chemical profile. Under standard storage conditions, the compound is considered stable. cdhfinechemical.comtcichemicals.com However, exposure to high temperatures, such as in a fire, will lead to thermal decomposition.
The hazardous decomposition products formed during combustion are primarily:
Carbon oxides (CO, CO₂)
Nitrogen oxides (NOx)
Hydrogen chloride gas (HCl) cdhfinechemical.com
The generation of these toxic and corrosive gases necessitates careful handling and storage, particularly avoiding conditions of high heat.
Table 2: Hazardous Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Hazard |
|---|---|---|
| Carbon Oxides | CO, CO₂ | Toxic, Asphyxiant |
| Nitrogen Oxides | NOx | Toxic, Respiratory Irritant |
| Hydrogen Chloride | HCl | Corrosive, Toxic |
Source: cdhfinechemical.com
Medicinal Chemistry and Pharmacological Investigations
General Therapeutic Potential
The therapeutic potential of 2-(3-Chlorophenyl)ethylamine lies in its ability to serve as a foundational structure for the synthesis of new and improved medicinal compounds. smolecule.com The presence of a chlorine atom at the meta position of the ethylamine (B1201723) fragment is of particular interest for its potential biological activity. mdpi.com
Applications in Neurological Disorders Research
The phenethylamine (B48288) backbone of this compound is a common feature in compounds known for their effects on the central nervous system. ontosight.ai This has led to its investigation in the context of neurological disorders. smolecule.comchemimpex.com Derivatives of this compound are being explored for their potential to modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and attention deficit hyperactivity disorder (ADHD). ontosight.aichemimpex.com Furthermore, some derivatives have been investigated for their neuroprotective effects. For example, (±)-2-(3-chlorophenyl)-3,3,5,5-tetramethyl-2-oxazaphosphinate (OZP002) has shown promise in animal models of Alzheimer's disease. nih.gov
Research in Oncology and Anti-Cancer Agents
In the field of oncology, this compound and its derivatives have been explored for their potential as anti-cancer agents. smolecule.com The rationale behind this research stems from the fact that many existing anti-cancer drugs contain a chlorine atom. mdpi.com For example, a derivative of 2-phenylethyenesulfonamide (PES) called 2-(3-chlorophenyl) ethynesulfonamide (PES-Cl) has demonstrated significant anti-tumor activity by inducing programmed cell death and inhibiting autophagy in preclinical models of lymphoma. nih.gov Research has also focused on creating hybrid molecules, such as combining this compound with anthranilic acid, to develop new compounds with potential antispasmodic and cytotoxic activities. mdpi.com
Specific Pharmacological Activities and Mechanisms of Action
The pharmacological effects of this compound and its derivatives are primarily attributed to their interaction with various biological targets, including enzymes and receptors within the nervous system.
Neurotransmitter System Modulation
A key area of investigation is the compound's influence on neurotransmitter systems, which are crucial for communication between nerve cells. smolecule.com
Derivatives of this compound have been identified as potential monoamine reuptake inhibitors. smolecule.com These compounds can block the reabsorption of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) from the synaptic cleft, thereby increasing their extracellular concentrations. bohrium.comnih.gov This mechanism is the basis for many antidepressant medications. bohrium.com By modulating the levels of these key neurotransmitters, these compounds could offer therapeutic benefits for a range of psychiatric disorders. google.com
Enzyme Inhibition Studies
Research has explored the potential of this compound derivatives as Fyn kinase inhibitors. smolecule.com Fyn, a member of the Src family of non-receptor tyrosine kinases, is implicated in the pathology of neurodegenerative diseases like tauopathies and in the progression of certain tumors. smolecule.comnih.gov Inhibition of Fyn kinase is therefore considered a promising therapeutic strategy. While direct studies on this compound itself are limited in this context, the broader class of phenethylamines has been investigated for Fyn kinase inhibitory activity. smolecule.com
The inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is another area of pharmacological interest for phenethylamine derivatives. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters. nih.gov Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which is a therapeutic target in neurodegenerative disorders such as Parkinson's disease. Structurally similar compounds to this compound have demonstrated the ability to inhibit MAO-B activity. For example, 2-(2-Chlorophenyl)ethylamine has been shown to be a substrate and inhibitor of MAO-B. sigmaaldrich.com The position of the chlorine atom on the phenyl ring can influence the inhibitory potency and selectivity for MAO-A versus MAO-B. researchgate.net
Certain derivatives containing the this compound moiety have been investigated for their potential as alpha-glucosidase inhibitors. mdpi.comresearchgate.net Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels in type 2 diabetes. nih.gov In one study, a series of pyridazine-triazole hybrid molecules were synthesized and evaluated for their inhibitory activity against rat intestinal α-glucosidase. researchgate.net While not directly this compound, some of the synthesized compounds with chloro-substituents on a phenyl ring showed significant inhibitory activity. mdpi.comnih.gov For instance, a compound bearing a chlorine group at the ortho position of a phenyl ring displayed stronger α-glucosidase inhibitory activity than its meta- and para-chloro substituted counterparts. nih.gov
The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders. mdpi.com Some carbamate (B1207046) derivatives incorporating a this compound structure have been noted for their potential as AChE inhibitors. vulcanchem.com While a direct study on this compound for AChE inhibition is not prominent, related chloroacetamide derivatives have been noted for potential interactions with acetylcholinesterase. Additionally, a compound named OPC-14523, which contains a 3-chlorophenylpiperazinyl moiety, was found to not inhibit AChE activity at concentrations up to 100 microM. nih.gov
Compound and Research Data
Prostaglandin (B15479496) Synthesis Inhibition (COX-1 and COX-2)
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process through their role in prostaglandin synthesis. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. google.comacs.org
Derivatives of this compound have been investigated for their COX inhibitory activity. For instance, a study on pyrrolo[3,4-c]pyrrole (B14788784) Mannich bases, which incorporated a 6-(3-chlorophenyl) moiety, demonstrated selective inhibition of the COX-2 enzyme. researchgate.net One of the most potent compounds in this series, 3a , exhibited a half-maximal inhibitory concentration (IC50) value of 0.140 ± 0.006 μM for COX-2, which was comparable to the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.132 ± 0.005 μM) and significantly more potent than nimesulide (B1678887) (IC50 = 1.684 ± 0.079 μM). researchgate.net
Another study involving nitrogen-containing chalcone (B49325) derivatives showed that compounds with a 2-chlorophenyl group displayed significant anti-inflammatory activity by inhibiting COX-2. sci-hub.se Specifically, (E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxy-3-(piperidin-1-ylmethyl)phenyl)prop-2-en-1-one demonstrated a high percentage of inhibition (91.45%) against COX-2. sci-hub.se These findings highlight the potential of the 3-chlorophenyl group in designing selective COX-2 inhibitors.
| Compound | Target | IC50 (µM) | % Inhibition |
| 3a | COX-2 | 0.140 ± 0.006 | Not Reported |
| Celecoxib | COX-2 | 0.132 ± 0.005 | Not Reported |
| Nimesulide | COX-2 | 1.684 ± 0.079 | Not Reported |
| (E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxy-3-(piperidin-1-ylmethyl)phenyl)prop-2-en-1-one | COX-2 | Not Reported | 91.45% |
Aromatase Enzyme Inhibition
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govmdpi.com The inhibition of this enzyme leads to decreased estrogen levels, thereby suppressing the growth of estrogen-receptor-positive tumors. nih.govmdpi.com
While direct studies on the aromatase inhibitory activity of this compound are not extensively documented, related structures have been explored. For example, a patent for aromatase-inhibiting pyrimidine (B1678525) derivatives included compounds with chlorophenyl groups, such as 5-[1,1-bis(4-chlorophenyl)-ethyl]pyrimidine, which showed an IC50 of 0.082 µM. google.com The search for new aromatase inhibitors is ongoing, with a focus on developing both steroidal and non-steroidal compounds to overcome drug resistance. nih.govnih.gov The development of dual inhibitors, such as those targeting both aromatase and COX-2, is also an emerging area of research. nih.gov
Receptor Interaction and Agonism/Antagonism
The this compound moiety is a key structural component in several compounds that exhibit agonist activity at beta-adrenergic receptors, particularly the β3-adrenoceptor. This receptor is involved in processes such as vasorelaxation and lipolysis. nih.govnih.gov
For instance, the β3-adrenoceptor agonist BRL37344A incorporates a 2-hydroxy-2-(3-chlorophenyl)ethylamino group and has been shown to cause dose-dependent relaxation of the guinea pig taenia caecum, an effect mediated by β3-adrenoceptors. nih.gov Another related compound, SR 58611 , which is a preferential β3-adrenoceptor agonist, also contains the this compound structure and induces vasorelaxation. nih.gov Studies have shown that SR 58611 caused a concentration-dependent relaxation of rat thoracic aorta. nih.gov
| Compound | Receptor | Action |
| BRL37344A | β3-Adrenoceptor | Agonist |
| SR 58611 | β3-Adrenoceptor | Preferential Agonist |
Serotonin (5-HT) receptors are a major target for therapeutic agents used in the treatment of various central nervous system disorders. mdpi.com The 2-phenethylamine scaffold, including its chlorinated derivatives, is found in many ligands for 5-HT receptors. mdpi.com
While specific data on the direct interaction of this compound with 5-HT1A and 5-HT2A receptors is limited, derivatives containing this moiety have been studied. For example, research on a series of 5-HT1A, 5-HT2A, and 5-HT2C receptor ligands containing a norbornene nucleus showed that the nature of the substituent on the phenylpiperazine ring was crucial for affinity and selectivity. researchgate.net Although not directly involving this compound itself, this highlights the importance of the substituted phenyl group in determining receptor interaction. researchgate.net The 5-HT2A receptor, in particular, is a target for many phenethylamine-based psychedelic compounds, though many newer derivatives are designed to be non-psychoactive for medical applications. wikipedia.org
The binding affinity of compounds containing the this compound structure to various receptors is a key determinant of their pharmacological profile. smolecule.com Studies have investigated how well these compounds bind to specific receptors and enzymes. smolecule.com For example, in the development of 5-HT2C receptor agonists, derivatives of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine were synthesized and evaluated for their binding affinity. researchgate.net While not directly this compound, these studies underscore the importance of the ethylamine side chain in receptor interaction.
In the context of β3-adrenoceptors, the binding of agonists like BRL37344A, which contains the this compound core, has been characterized. nih.gov Schild regression analysis for the antagonist bupranolol (B1668059) against BRL37344A gave a pA2 value of 5.79, providing a quantitative measure of the interaction at the receptor level. nih.gov
| Compound | Antagonist | Receptor | pA2 Value |
| BRL37344A | Bupranolol | β3-Adrenoceptor | 5.79 |
Other Biological Activities
Beyond the specific activities mentioned above, this compound and its derivatives have been explored for other potential therapeutic applications. The phenethylamine structure is a versatile building block in medicinal chemistry. mdpi.com For instance, derivatives have been investigated as monoamine reuptake inhibitors, which could influence neurotransmitter levels in the brain. smolecule.com Additionally, some compounds based on this scaffold have been explored for their potential as Fyn kinase inhibitors, which are implicated in neurodegenerative diseases and some cancers. smolecule.com The synthesis of hybrid molecules, such as those combining anthranilic acid with this compound, has also been pursued to develop new antispasmodic agents. researchgate.net
Antidiabetic and Antiobesity Effects
Derivatives of this compound have been investigated for their potential in managing diabetes and obesity, primarily through their action as β3-adrenergic receptor agonists. The stimulation of β3-adrenergic receptors in white and brown adipocytes is known to promote lipolysis (the breakdown of fat) and increase energy expenditure. google.comresearchgate.net
Another significant compound is CL-316,243, or 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate. researchgate.net In studies with obese diabetic KKAy mice, administration of CL-316,243 led to a reduction in serum levels of glucose, insulin (B600854), triglycerides, and free fatty acids. researchgate.net It also increased serum adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. researchgate.net The compound was found to restore the expression of adiponectin and its receptors in white adipose tissue, suggesting a mechanism for the amelioration of obesity-induced insulin resistance. researchgate.net
The synthesis and effects of (R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate were detailed in U.S. Patent 5,061,727, highlighting its antihyperglycemic and antiobesity activities. google.com The development of such selective β3 adrenergic receptor agonists is crucial as it helps to avoid potential cardiovascular side effects associated with the stimulation of β1 and β2 receptors, such as increased heart rate and muscle tremors. google.com
The 2-phenethylamine scaffold is also found in ligands targeting dipeptidyl peptidase-4 (DPP-4), an enzyme whose inhibition is a therapeutic strategy for type 2 diabetes. mdpi.com
Table 1: this compound Derivatives with Antidiabetic and Antiobesity Effects
| Compound Name | Chemical Structure/Description | Observed Effects | Mechanism of Action |
| FR-149175 | ethyl {(S)-8-[(R)-2-(3-chlorophenyl)-2-hydroxy-ethylamino]-6,7,8,9-tetrahydro-5H-benzocyclohepton-2-yloxy}-acetate monohydrochloride monohydrate | Antiobesity and antidiabetic. physiology.org | Selective β3-adrenergic receptor agonist; increases energy expenditure. physiology.org |
| CL-316,243 | 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | Reduced serum glucose, insulin, triglycerides, and free fatty acids; increased adiponectin. researchgate.net | β3-adrenergic receptor agonist; normalizes adiponectin and its receptors. researchgate.net |
| (R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | Substituted 1,3-benzodioxole | Antihyperglycemic and antiobesity. google.com | Selective β3-adrenergic receptor agonist. google.com |
Antidepressant and Anxiolytic Properties
The structural motif of this compound is present in various compounds investigated for their potential as antidepressants and anxiolytics. The mechanism of action often involves the modulation of key neurotransmitter systems in the brain.
For instance, research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has identified compounds with potential antidepressant activity. consensus.app These compounds have been shown to inhibit the synaptosomal uptake of norepinephrine and serotonin. consensus.app A notable compound from this series, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (venlafaxine), which contains a related substituted phenyl ring, has been evaluated clinically as an antidepressant. consensus.app
A hybrid molecule, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- physiology.orgbiosynth.commdpi.comtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride, has been synthesized and has shown high affinity for the 5-HT1A serotonin receptor. nih.gov This compound exhibited antidepressant-like activity in animal models. nih.gov Another related analogue demonstrated dual antagonism of 5-HT1A and 5-HT7 receptors, which resulted in a stronger antidepressant response in behavioral tests. nih.gov
Furthermore, corticotropin-releasing factor 1 (CRF1) receptor antagonists are being explored for their therapeutic utility in anxiety, depression, and stress-related disorders. nih.gov These antagonists are often more effective in animal models under high-stress conditions, which are thought to cause hyperactivation of the CRF system. nih.gov
Table 2: this compound Derivatives with Antidepressant and Anxiolytic Properties
| Compound/Derivative Class | Observed Effects | Proposed Mechanism of Action |
| 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives | Potential antidepressant activity. consensus.app | Inhibition of norepinephrine and serotonin uptake. consensus.app |
| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- physiology.orgbiosynth.commdpi.comtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride | Antidepressant-like activity in animal models. nih.gov | High affinity for the 5-HT1A receptor. nih.gov |
| Dual 5-HT1A/5-HT7 receptor antagonists | Stronger antidepressant response in behavioral tests. nih.gov | Dual antagonism of 5-HT1A and 5-HT7 receptors. nih.gov |
Antispasmodic Activity
A novel hybrid molecule combining anthranilic acid with this compound has been synthesized and evaluated for its antispasmodic properties. mdpi.comresearchgate.netreddit.com This research was prompted by in silico predictions of potential spasmolytic activity for the target compounds. mdpi.com The synthesis involved the ring opening of isatoic anhydride (B1165640) with this compound to form the hybrid molecule, 2-amino-N-(3-chlorophenethyl)benzamide, with high purity and yield. mdpi.comsemanticscholar.org
This initial hybrid was then used to synthesize a series of diamides through acylation with various acyl chlorides. mdpi.comresearchgate.net A thorough biological evaluation of these synthesized compounds was conducted to assess their ex vivo spasmolytic activity. mdpi.comresearchgate.netnih.gov The results from these experiments indicated that the hybrid molecule and its diamide (B1670390) derivatives possess notable spasmolytic capabilities, making them promising candidates for further investigation as potential medications for conditions involving smooth muscle spasms. reddit.com
Table 3: Hybrid Molecules of Anthranilic Acid and this compound with Antispasmodic Activity
| Compound Type | Synthesis Method | Activity |
| Hybrid of anthranilic acid and this compound | Ring opening of isatoic anhydride with this compound. mdpi.com | Demonstrated ex vivo spasmolytic activity. mdpi.comresearchgate.netnih.gov |
| Diamide derivatives of the hybrid molecule | Acylation of the initial hybrid with various acyl chlorides. mdpi.com | Inherited and exhibited spasmolytic capabilities. reddit.com |
Antimicrobial and Antifungal Potential
The compound this compound and its derivatives have shown promise as antimicrobial and antifungal agents. The parent compound itself is described as an antibacterial agent effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains. biosynth.com
In a notable study, a hybrid molecule of anthranilic acid and this compound, along with its diamide derivatives, was tested for in vitro antimicrobial activity. mdpi.comresearchgate.netreddit.comnih.gov The evaluation was conducted against human pathogenic bacteria and economically significant phytopathogenic fungi. researchgate.net The results demonstrated that these new compounds possess antimicrobial and antifungal capabilities. reddit.com
Furthermore, a series of halogenated aromatic bis-γ-lactones analogous to the natural antifungal agent avenaciolide (B20334) were synthesized. scielo.br One of these analogues, (1R,5R,6R)-6-[2-(3-chlorophenyl)ethyl]-4-methylidene-2,7-dioxabicyclo[3.3.0]octan-3,8-dione, was specifically created and tested for its antifungal potential against the plant pathogenic fungi Colletotrichum gloeosporioides and Fusarium solani. scielo.brresearchgate.net
Additionally, novel Co(II) Schiff base complexes derived from chlorophenyl ethylamine have been designed and synthesized, showing potential as potent antimicrobial agents. researchgate.net
Table 4: this compound and its Derivatives with Antimicrobial and Antifungal Activity
| Compound/Derivative | Target Organisms | Observed Activity |
| This compound | Gram-positive and Gram-negative bacteria. biosynth.com | Antibacterial. biosynth.com |
| Hybrid of anthranilic acid and this compound and its diamides | Human pathogenic bacteria and phytopathogenic fungi. researchgate.net | Antimicrobial and antifungal. reddit.com |
| (1R,5R,6R)-6-[2-(3-chlorophenyl)ethyl]-4-methylidene-2,7-dioxabicyclo[3.3.0]octan-3,8-dione | Colletotrichum gloeosporioides and Fusarium solani. scielo.br | Antifungal. scielo.br |
| Co(II) Schiff base complexes of chlorophenyl ethylamine | Not specified | Potent antimicrobial agents. researchgate.net |
Anti-inflammatory Activity
Several derivatives of this compound have been investigated for their anti-inflammatory properties through various in vitro and in silico methods.
A significant area of research has been the synthesis of a hybrid molecule combining anthranilic acid with this compound. mdpi.comresearchgate.netreddit.com This hybrid and its subsequently synthesized diamides underwent thorough biological evaluation, which included an assessment of their in vitro anti-inflammatory activity. mdpi.comresearchgate.netnih.gov The results indicated that these compounds possess anti-inflammatory capabilities, with some showing activity comparable to the known antispasmodic mebeverine. researchgate.netreddit.com In anti-denaturation assays using human albumin, the hybrid molecule and its diamides demonstrated a concentration-dependent inhibition of protein denaturation, with IC50 values ranging from 650 to 830 µg/mL. researchgate.net
Another class of compounds, flavonoids, has also been explored. The compound 8-[[2-(3-chlorophenyl)ethylamino]methyl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one, which belongs to the flavonoid class, is noted for its potential anti-inflammatory properties. ontosight.ai Flavonoids, in general, are known to possess anti-inflammatory activity. ontosight.ai
Furthermore, a new derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) was synthesized. The compound, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, was created by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com The inclusion of the 3-chlorophenylethylamine moiety was of interest for its potential to modulate the biological activity of the parent ibuprofen molecule. mdpi.com
Table 5: this compound Derivatives with Anti-inflammatory Activity
| Compound/Derivative | Type of Study | Observed Activity |
| Hybrid of anthranilic acid and this compound and its diamides | In vitro anti-inflammatory and anti-denaturation assays. mdpi.comresearchgate.net | Possess anti-inflammatory capabilities; inhibit protein denaturation. reddit.comresearchgate.net |
| 8-[[2-(3-chlorophenyl)ethylamino]methyl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one | Flavonoid derivative. ontosight.ai | Potential anti-inflammatory properties. ontosight.ai |
| N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide | Ibuprofen derivative. mdpi.com | Synthesized for potential modulation of anti-inflammatory activity. mdpi.com |
Antioxidant Activity
The antioxidant potential of compounds derived from this compound has been explored in medicinal chemistry research. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases.
A study focused on the synthesis and biological evaluation of a new series of 3-substituted amino-1-aryl-6-hydroxy-hex-2-ene-1-ones reported promising antioxidant activities. nih.gov Among the synthesized compounds, several, including those with a 4-chlorophenyl group, exhibited better antioxidant activity than the reference drug probucol (B1678242). nih.gov The detailed evaluation of two specific compounds from this series revealed a significant antioxidant profile. nih.gov
Additionally, a flavonoid derivative incorporating the this compound structure, namely 8-[[2-(3-chlorophenyl)ethylamino]methyl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one, has been identified. ontosight.ai Flavonoids are a well-known class of compounds recognized for their potential biological activities, including antioxidant effects, which are often attributed to their hydroxyl groups. ontosight.ai
Table 6: this compound Derivatives with Antioxidant Activity
| Compound/Derivative | Chemical Class | Observed Activity |
| 3-substituted amino-1-(4-chlorophenyl)-6-hydroxy-hex-2-ene-1-ones | Amino-hexenones | Exhibited better antioxidant activity than probucol. nih.gov |
| 8-[[2-(3-chlorophenyl)ethylamino]methyl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one | Flavonoid | Potential antioxidant properties. ontosight.ai |
Hypolipidemic Effects
Derivatives of this compound have been synthesized and evaluated for their potential to lower lipid levels in the blood. Hyperlipidemia is a major risk factor for cardiovascular diseases, making the development of new hypolipidemic agents a significant therapeutic goal.
A series of novel 3-substituted amino-1-aryl-6-hydroxy-hex-2-ene-1-ones were synthesized, including compounds with a 4-chlorophenyl substitution, and were assessed for their hypolipidemic activity. nih.gov Two compounds from this series, which also demonstrated antioxidant properties, were evaluated in detail and showed a promising hypolipidemic activity profile, comparable to that of probucol and guggulipid. nih.gov The proposed mechanism of action for these compounds includes the activation of lecithin-cholesterol acyltransferase (LCAT), an enzyme involved in the maturation of high-density lipoprotein (HDL), increased fecal bile acid secretion, and the inhibition of hepatic cholesterol biosynthesis. nih.gov
Table 7: this compound Derivatives with Hypolipidemic Effects
| Compound/Derivative | Chemical Class | Observed Activity | Proposed Mechanism of Action |
| 3-substituted amino-1-(4-chlorophenyl)-6-hydroxy-hex-2-ene-1-ones | Amino-hexenones | Hypolipidemic activity comparable to probucol and guggulipid. nih.gov | Activation of LCAT, increased fecal bile acid secretion, inhibition of hepatic cholesterol biosynthesis. nih.gov |
Modulation of ERK1/2 Phosphorylation
Research into the direct effects of this compound on the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) is an emerging area of investigation. While direct studies on the parent compound are limited, investigations into its derivatives have provided significant insights into how this chemical scaffold can influence the ERK1/2 signaling pathway, a critical pathway in cell proliferation, differentiation, and survival. fishersci.ca
A notable example involves a selective β3-adrenoceptor agonist, BRL37344, which incorporates a 2-(3-chlorophenyl)ethylamino moiety within its structure. In studies using 3T3-L1 adipocytes, BRL37344 was shown to induce the phosphorylation of ERK1/2 in a time- and dose-dependent manner. researchgate.netnih.gov This effect was found to be sensitive to inhibitors of cAMP-dependent protein kinase (PKA), suggesting that the mechanism of ERK1/2 activation by this compound is mediated through the Gs-PKA pathway. nih.gov However, the study also revealed that the inhibition of ERK1/2 phosphorylation did not affect the lipolytic action of BRL37344, indicating that ERK1/2 activation is not a primary pathway for this specific physiological effect in white adipocytes. researchgate.netnih.gov
Furthermore, the core structure of this compound serves as a foundational element in the synthesis of targeted kinase inhibitors. For instance, (S)-2-azido-1-(3-chlorophenyl)ethanamine hydrochloride, a closely related derivative, has been utilized as a starting material in the development of novel heterocyclic inhibitors of ERK1 and ERK2. google.com These inhibitors are being explored for their therapeutic potential in conditions characterized by the dysregulation of the RAS/RAF/MEK/ERK pathway, such as in various forms of cancer. google.com This highlights the utility of the this compound scaffold in designing molecules that can precisely modulate the activity of the ERK1/2 cascade.
These findings collectively suggest that while this compound itself may not be a primary modulator, its structural motifs are of significant interest in the development of agents that can specifically influence ERK1/2 phosphorylation for therapeutic purposes.
Pharmacodynamic Research
The pharmacodynamic profile of this compound and its derivatives has been a subject of scientific inquiry, revealing interactions with several biological targets and potential therapeutic applications.
A key area of research is the interaction of phenethylamines with trace amine-associated receptors (TAARs), a class of G protein-coupled receptors. mdpi.comwikipedia.org TAAR1, in particular, has been identified as a receptor for endogenous trace amines like β-phenylethylamine and is a modulator of monoaminergic systems. ed.ac.uk Given that this compound is a substituted phenethylamine, it is hypothesized to interact with TAAR1. mdpi.comfrontiersin.org The activation of TAAR1 can influence dopaminergic activity, suggesting that compounds based on this scaffold could have applications in treating neuropsychiatric disorders. frontiersin.orgnih.gov
In a more direct exploration of its pharmacodynamic effects, this compound was used to synthesize a novel hybrid molecule with anthranilic acid, which was then evaluated for its antispasmodic properties. researchgate.net In silico predictions of the biological activity spectrum for this hybrid compound suggested a high probability of spasmolytic activity. researchgate.net Subsequent ex vivo experiments on smooth muscle tissue confirmed these predictions, demonstrating that the synthesized hybrid molecule and its diamide derivatives possess significant spasmolytic and anti-inflammatory capabilities. researchgate.net
Below is a data table summarizing the in silico predicted activities for the hybrid molecule derived from this compound and anthranilic acid.
| Predicted Activity | Pa (Probability of Activity) |
| Spasmolytic | > 0.7 |
| Vasodilator | > 0.6 |
| Antihypertensive | > 0.5 |
| Kinase Inhibitor | > 0.5 |
| Anti-inflammatory | > 0.4 |
| Data sourced from in silico predictions for a hybrid molecule of anthranilic acid and this compound. researchgate.net |
These findings underscore the potential of this compound as a pharmacologically active molecule and as a building block for developing new therapeutic agents with defined pharmacodynamic profiles.
Biological Pathway Exploration using Chemical Probes
The unique structure of this compound makes it a valuable tool in medicinal chemistry, particularly as a chemical probe and a precursor for the synthesis of more complex probes to investigate biological pathways. smolecule.com Its utility is especially prominent in the exploration of neurotransmitter systems and protein kinase signaling. smolecule.com
One of the most significant applications of this compound is as a reactant in the synthesis of novel inhibitors targeting Fyn kinase. smolecule.comchemicalbook.comchemicalbook.com Fyn is a member of the Src family of non-receptor protein tyrosine kinases and is implicated in a variety of cellular processes. Dysregulation of the Fyn kinase signaling pathway has been linked to the pathology of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as the progression of certain tumors. smolecule.com By using this compound to create specific Fyn inhibitors, researchers can probe the function of this kinase in disease models, helping to elucidate its precise role in these pathological pathways and to validate it as a therapeutic target. chemicalbook.comchemicalbook.com
The general class of phenethylamines, to which this compound belongs, is known to interact with various components of the central nervous system. mdpi.com This compound and its derivatives can be used as chemical probes to study neurotransmitter reuptake mechanisms and receptor binding. smolecule.com The chlorine substitution on the phenyl ring provides a specific structural feature that can influence its binding affinity and selectivity for different transporters and receptors, allowing for a more nuanced exploration of neurochemical signaling pathways. smolecule.com
The application of this compound in the development of these targeted probes is crucial for advancing our understanding of complex biological systems and for the foundational stages of drug discovery.
Structure Activity Relationship Sar and Structural Analogue Studies
Influence of Substituent Variations on Biological Activity
The 2-phenethylamine framework serves as a scaffold for numerous compounds with significant biological activity, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.govmdpi.com Modifications to this basic structure can dramatically alter a compound's pharmacological profile.
Studies on a wide range of β-phenethylamine derivatives have established key structure-activity relationships:
Aromatic Ring Substitution : The position and type of substituent on the phenyl ring are critical. For instance, in studies of phenethylamines targeting the 5-HT2A receptor, substitutions at the para-position of the phenyl ring with alkyl or halogen groups tended to enhance binding affinity. nih.gov In a series of compounds designed as mesenchymal cancer treatments, replacing the 3-chloro group with a methoxy (B1213986) group improved cytotoxicity and selectivity. nih.gov Specifically, a compound with methoxy groups at both the C-3 and C-5 positions showed potent cytotoxicity. nih.gov
N-Alkylation : Modification of the primary amino group can significantly impact activity. For compounds targeting the human trace amine receptor 1 (hTAAR1), converting the primary amine to a secondary amine via N-methylation results in a minor decrease in potency. nih.gov However, further N-methylation to a tertiary amine leads to a sharp reduction in potency, suggesting that increased steric bulk at the amino nitrogen is detrimental to activity. nih.gov
Ethylene Chain Substitution : Adding substituents to the ethylamine (B1201723) "backbone" also modulates activity. The addition of a small group, like a single methyl group, to the β-carbon is generally well-tolerated at hTAAR1. nih.gov In contrast, introducing an α-methyl group (as in amphetamine) or larger groups significantly reduces potency. nih.gov
Correlation between Structural Modifications and Efficacy
Efficacy, a measure of a compound's ability to produce a biological response, is distinct from binding affinity and is also highly sensitive to structural changes. Studies on hTAAR1 agonists revealed that while many phenethylamine (B48288) analogues act as full or partial agonists, increasing steric bulk on the molecule often leads to lower efficacy. nih.gov For example, increasing the size of substituents at the 4-position of the aromatic ring or extensive N-alkylation (like N-dimethylation) results in ligands with low efficacy. nih.gov
Similarly, research on inhibitors of the Annexin A2-S100A10 protein interaction showed that replacing a substituted phenyl ring at the C5 position of a pyrrol-2(5H)-one core with a smaller isopropyl group completely abolished the activity. acs.org This highlights that not just the presence, but the specific nature and size of a structural moiety are crucial for effective biological interaction and subsequent efficacy.
Chirality and Enantiomeric Purity in Drug Efficacy and Safety
Chirality, or the "handedness" of a molecule, is a critical factor in pharmaceutical sciences because biological systems, such as enzymes and receptors, are themselves chiral. chiralpedia.comnih.gov Enantiomers, the non-superimposable mirror images of a chiral drug, can exhibit significant differences in their biological activity, potency, and toxicity. chiralpedia.comamericanpharmaceuticalreview.com The enantiomer that possesses the desired therapeutic activity is termed the 'eutomer', while the less active one is the 'distomer', which may be inactive or contribute to adverse effects. chiralpedia.com
For phenethylamine derivatives, stereoselectivity is evident in their interactions with monoamine transporters. mdpi.com For example, studies of chiral phenylethylamines showed that transporters like OCT2 can exhibit uniform stereoselectivity for various derivatives. mdpi.com In the case of (R)-1-(3-chlorophenyl)ethanamine, a compound structurally related to 2-(3-Chlorophenyl)ethylamine, the (R)-configuration is considered crucial for its biological activity, with the (S)-isomer often showing reduced potency. Docking simulations for other β-PEA derivatives have also shown that one enantiomer, such as the (S)-form of a specific compound, fits more stably into the binding site of the human dopamine transporter (hDAT) than the (R)-form. nih.gov This underscores the importance of enantiomeric purity for optimizing drug efficacy and safety. americanpharmaceuticalreview.com
Comparison with Structurally Similar Compounds and Analogues
The biological profile of this compound can be better understood by comparing it to its structural isomers and other related phenethylamines. The position of the chlorine atom on the phenyl ring significantly influences the compound's properties and interactions.
| Compound Name | Isomer Position | Key Differences and Biological Notes |
| This compound | meta (3-position) | A key intermediate in the synthesis of various bioactive molecules, including antispasmodics and kinase inhibitors. mdpi.comsmolecule.com Its structure is explored for its effects on the central nervous system. ontosight.ai |
| 2-(2-Chlorophenyl)ethylamine | ortho (2-position) | Studied for its role as a substrate for monoamine oxidase B (MAO-B), affecting neurotransmitter metabolism. The ortho-chloro group can cause steric hindrance, potentially reducing reactivity compared to other isomers. |
| 2-(4-Chlorophenyl)ethylamine | para (4-position) | Exhibits high lipophilicity and may interact with various neurotransmitter systems. In some contexts, the 4-chlorophenyl substituent has been associated with high cytotoxic activity against cancer cell lines. nih.gov |
| 2-Phenethylamine | Unsubstituted | The parent compound for a broad class of psychoactive substances and neurotransmitters. nih.gov It serves as a foundational structure for SAR studies. nih.gov |
In a study on antifungal agents, halogenated aromatic analogues of the natural product avenaciolide (B20334) were synthesized. scielo.br The results showed that chlorinated compounds, including a 3-chloro substituted analogue, were more active against certain fungi than a fluorinated analogue, indicating the importance of the specific halogen and its position. scielo.br
Role of Chlorophenyl Group in Biological Interactions
The chlorophenyl group is a critical pharmacophore that imparts specific properties to the this compound molecule. The chlorine atom is electron-withdrawing and increases the lipophilicity (fat-solubility) of the compound. This enhanced lipophilicity can facilitate passage across biological membranes, such as the blood-brain barrier.
Computational Chemistry and in Silico Methodologies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 2-(3-chlorophenyl)ethylamine, might interact with a biological target.
Molecular docking simulations have been utilized to investigate the interaction of a hybrid molecule synthesized from this compound and anthranilic acid, namely 2-amino-N-(3-chlorophenethyl)benzamide, with significant biological macromolecules like DNA and albumin. mdpi.comnih.gov
Studies indicated that this hybrid molecule and its related diamides likely interact with DNA through a groove-binding mode. mdpi.comnih.gov This type of interaction involves the ligand fitting into the minor or major groove of the DNA double helix, a common binding mechanism for small molecules that can influence DNA replication or transcription.
Furthermore, docking simulations were conducted to explore the interactions with albumin, a key transport protein in the bloodstream. mdpi.com The simulations aimed to understand how these compounds bind to the protein, which is crucial for their pharmacokinetic profile. The results confirmed that the hybrid molecule interacts effectively with albumin, primarily at drug binding site I. mdpi.com The stability of this interaction is attributed to the formation of hydrogen bonds, which can play a role in preventing albumin denaturation during inflammatory processes. mdpi.com
Binding affinity, often expressed as the free energy of binding (ΔG), quantifies the strength of the interaction between a ligand and its target. A more negative ΔG value typically indicates a stronger and more stable interaction.
In molecular docking studies with albumin, the binding affinities for 2-amino-N-(3-chlorophenethyl)benzamide and its derivatives were calculated. mdpi.com The analysis was performed on two potential drug binding sites on albumin, with drug binding site I being identified as the more favorable site due to more negative ΔG values. mdpi.com The calculated binding affinity for the primary hybrid molecule (Compound 3) was -5.74 kcal/mol. mdpi.com This strong binding affinity is supported by interactions within the active site, where hydrogen bonding plays a significant role in stabilizing the ligand-protein complex. mdpi.com
| Compound | Binding Affinity (ΔG kcal/mol) with Albumin mdpi.com |
|---|---|
| 2-amino-N-(3-chlorophenethyl)benzamide | -5.74 |
| Diclofenac sodium (Control) | -4.05 |
| Acetylsalicylic acid (Control) | -2.76 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is applied to predict various molecular properties, including geometry, reactivity, and electronic behavior. mdpi.comnih.gov For the hybrid molecule 2-amino-N-(3-chlorophenethyl)benzamide, DFT calculations were performed using the B3LYP/6–311G(d,p) method to explore its electronic characteristics. mdpi.comresearchgate.netnih.gov
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com The structure of 2-amino-N-(3-chlorophenethyl)benzamide was optimized using the DFT/B3LYP/6–311G(d,p) level of theory to find its minimum energy conformation. mdpi.comresearchgate.net The calculated electronic energy for this optimized structure was found to be -1225.82 Hartree, providing a quantitative measure of its stability. mdpi.com
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, where different colors represent different potential values. Typically, red areas indicate regions of negative potential (electrophilic attack sites), blue areas represent positive potential (nucleophilic attack sites), and green areas denote neutral potential. mdpi.com
For the hybrid derivative of this compound, MEP analysis was conducted to identify its reactive regions. mdpi.comresearchgate.netnih.gov This analysis helps in predicting where the molecule is likely to interact with other charged species, providing insights into its potential biological interactions and chemical reactivity. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic behavior. mdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
In the DFT study of 2-amino-N-(3-chlorophenethyl)benzamide, the HOMO and LUMO energy levels were calculated. mdpi.comresearchgate.net The analysis revealed that the electron clouds of both the HOMO and LUMO orbitals are primarily concentrated on the anthranilic acid portion of the hybrid molecule, indicating that this region is the main site of electronic activity. mdpi.com
Electronic Behavior and Reactive Regions Prediction
The electronic properties and reactive sites of a hybrid molecule incorporating this compound, specifically 2-amino-N-(3-chlorophenethyl)benzamide, have been investigated using Density Functional Theory (DFT) calculations. science.govresearchgate.net These computational methods are essential for understanding a molecule's stability, reactivity, and potential interaction with biological targets. science.gov
Molecular Electrostatic Potential (MEP) Analysis: The MEP surface analysis is used to visualize the charge distribution and predict regions susceptible to electrophilic and nucleophilic attack. For the derivative of this compound, the MEP surface map reveals distinct electronegative and electropositive regions. inventi.in The oxygen atoms of the carbonyl group and the nitrogen atoms are identified as the most electronegative (red and yellow areas), indicating them as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine groups represent the most electropositive regions (blue areas), marking them as potential sites for nucleophilic interactions. researchgate.netinventi.in
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior and chemical reactivity. science.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller energy gap suggests higher reactivity. dntb.gov.ua For the this compound derivative, DFT calculations were performed to determine these values, which help in predicting its stability and reactivity profile. science.govresearchgate.net
In Silico Pharmacodynamic Profile Prediction
The potential biological activities of compounds derived from this compound have been predicted using computer-based programs like PASS (Prediction of Activity Spectra for Substances). science.gov This tool screens a molecule's structure against a vast database of biologically active substances to predict a spectrum of potential pharmacological effects and mechanisms of action. science.govnih.gov
For a hybrid molecule synthesized from this compound and anthranilic acid, the PASS online program was utilized to forecast its biological activity profile. science.govinventi.inresearchgate.net The primary prediction that guided further research was its potential for spasmolytic (smooth muscle relaxant) activity. science.govresearchgate.net This in silico prediction prompted the actual synthesis and subsequent ex vivo testing of the compound, which confirmed the antispasmodic capabilities. science.govinventi.in
Quantitative Structure-Activity Relationship (QSAR) for Biological Prediction
As of the latest available data, no specific Quantitative Structure-Activity Relationship (QSAR) models have been published for this compound itself. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com This allows for the prediction of activity for new or untested molecules. mdpi.com
While direct QSAR studies on this compound are not available, research has been conducted on the broader class of phenethylamine (B48288) derivatives. dntb.gov.ua These studies have aimed to predict various biological activities, such as anticonvulsant and psychotomimetic effects, by correlating molecular descriptors with observed activities. science.gov For example, QSAR models for phenethylamine derivatives have been developed to predict their logP values (a measure of lipophilicity) and anticonvulsant activity. science.gov Such models, once established for a relevant series of compounds, can be powerful tools in drug discovery to optimize structures for enhanced potency and desired properties.
Drug Likeness and ADME Profiles Prediction
The drug-like qualities and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile for derivatives of this compound have been computationally assessed using tools such as the SwissADME web server. science.govnih.gov These predictions are critical in the early phases of drug development to identify candidates with favorable pharmacokinetic properties and reduce the likelihood of late-stage failures.
Analysis of a 2-amino-N-(3-chlorophenethyl)benzamide hybrid showed that it generally adheres to established guidelines for drug-likeness, such as Lipinski's Rule of Five. science.gov This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and hydrogen bond donors/acceptors. The ADME predictions indicated that the compound exhibits high gastrointestinal absorption and has the potential to cross the blood-brain barrier (BBB). science.govnih.gov
The table below summarizes the predicted physicochemical and pharmacokinetic properties for the this compound derivative, 2-amino-N-(3-chlorophenethyl)benzamide.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Parameter | Value | Guideline |
|---|---|---|
| Molecular Weight (MW) | 274.75 g/mol | ≤ 500 |
| Lipophilicity (iLOGP) | 3.11 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Hydrogen Bond Donors | 2 | ≤ 5 |
| Lipinski's Rule Violations | 0 | ≤ 1 |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | 20-130 Ų |
Table 2: Predicted ADME Parameters
| Parameter | Prediction |
|---|---|
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 inhibitor | Yes |
| CYP2C19 inhibitor | Yes |
| CYP2C9 inhibitor | Yes |
| CYP2D6 inhibitor | Yes |
| CYP3A4 inhibitor | Yes |
Advanced Analytical Techniques in Research
Spectroscopic Characterization
Spectroscopy is a cornerstone for confirming the identity and structure of 2-(3-Chlorophenyl)ethylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet (UV) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. chemicalbook.comresearchgate.net
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the distinct proton environments in the molecule. The ethylamine (B1201723) side chain typically shows two triplets, one for the methylene (B1212753) group adjacent to the aromatic ring and another for the methylene group bonded to the nitrogen atom. The aromatic protons on the substituted phenyl ring appear as a more complex multiplet in the downfield region of the spectrum. The amino group protons often appear as a broad singlet. chemicalbook.comdocbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It shows distinct signals for the two aliphatic carbons of the ethylamine side chain and for the six carbons of the 3-chlorophenyl ring. The carbon atom bonded to the chlorine atom (C-Cl) has a characteristic chemical shift, as do the other aromatic carbons, which are differentiated based on their position relative to the substituents. researchgate.net
Interactive Table: Representative NMR Data for this compound
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic-H | ~7.1-7.3 (m) | - |
| -CH₂-Ar | ~2.7-2.8 (t) | ~39-40 |
| -CH₂-NH₂ | ~2.9-3.0 (t) | ~42-43 |
| -NH₂ | ~1.5-2.0 (br s) | - |
| Aromatic-C | - | ~126-130 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-CH₂ | - | ~141-142 |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions. (m = multiplet, t = triplet, br s = broad singlet).
Ultraviolet (UV) Spectroscopy
Ultraviolet spectroscopy measures the absorption of UV light by the molecule, providing information about its electronic transitions. The UV spectrum of this compound is characterized by absorption bands related to the chlorophenyl chromophore. While specific data for the parent compound is not extensively published, derivatives such as N-(3-chlorophenethyl)-4-nitrobenzamide show strong absorptions, for instance at λmax of 239 nm and 290 nm in methanol. These absorptions are primarily due to the π → π* transitions within the aromatic ring system.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, which has a molecular weight of approximately 155.62 g/mol , the mass spectrum typically shows a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 155 or 156, respectively. sigmaaldrich.comuni.lu
The fragmentation pattern is also highly informative. A characteristic fragmentation pathway for phenethylamines is the cleavage of the bond between the two ethyl carbons (beta-cleavage), leading to the formation of a stable tropylium-like ion. The presence of the chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes), which aids in their identification. libretexts.orgnih.gov
Interactive Table: Common Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
| 155/157 | [C₈H₁₀ClN]⁺ | Molecular ion peak, showing the chlorine isotope pattern. |
| 125 | [C₈H₈Cl]⁺ | Loss of the amine group (-NH₂). |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes. |
Chromatographic Methods
Chromatographic techniques are essential for separating components of a mixture and are widely used in the synthesis and analysis of this compound.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. rsc.org In syntheses involving this compound, for example, in the formation of amides via reaction with an acyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product. nih.govmdpi.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) at various time points. The plate is then developed in an appropriate solvent system. Since this compound is more polar than its corresponding amide product, it will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The product, being less polar, will have a higher Rf value. By observing the disappearance of the spot corresponding to the starting amine and the appearance and intensification of the product spot under a UV lamp, a chemist can determine when the reaction is complete. mdpi.comnih.gov
Applications as Reagents in Analytical Chemistry
While primarily used as a building block in pharmaceutical and chemical synthesis, this compound and its derivatives also find utility in analytical chemistry. chemimpex.comsigmaaldrich.comchemicalbook.com Its primary amine group allows it to be used as a derivatizing agent. In analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization is often employed to enhance the detectability of analytes. By reacting with a target molecule, this compound can introduce a chromophore (the chlorophenyl group) that can be easily detected by a UV detector, or it can alter the volatility and chromatographic behavior of an analyte to improve separation and quantification. chemimpex.com
Toxicology and Safety Mechanisms Research
Acute Toxicity Studies
Acute toxicity studies are fundamental in characterizing the potential hazards of chemical compounds. For 2-(3-Chlorophenyl)ethylamine and related substances, these studies have been approached using in silico, in vitro, and in vivo methodologies to predict and evaluate their immediate toxic effects.
In silico methods, which utilize computer-based models, are valuable for predicting the toxicity of compounds before extensive laboratory testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach, relating the chemical structure of a molecule to its biological activity. farmaciajournal.commarquette.edu These models can provide initial estimates of a compound's potential toxicity, such as the median lethal dose (LD50), guiding further experimental design. farmaciajournal.comresearchgate.net For derivatives of beta-phenylethylamine, including compounds structurally related to this compound, QSAR models have been employed to predict acute toxicity. farmaciajournal.comresearchgate.net These predictions are instrumental in reducing the number of animals required for in vivo testing by providing a theoretical basis for dose selection. farmaciajournal.comresearchgate.net For instance, one study used a QSAR model to predict that the LD50 for a series of beta-phenylethylamine derivatives was over 900 mg/kg bw when administered orally. farmaciajournal.com Software tools can also predict toxicity and mutagenicity by comparing molecular fragments to those of known toxins. researchgate.net
In vitro toxicity studies provide a means to assess the cytotoxic effects of a compound on cells in a controlled laboratory setting.
Plant Cell Inhibition: The inhibitory effect on the growth of Triticum radicles (wheat roots) has been used as an in vitro method to evaluate the cytotoxicity of related compounds. researchgate.net A statistically significant inhibition of radicle growth was observed at concentrations of 0.5% and 1%, which was accompanied by microscopic signs of cytotoxicity. researchgate.net This method serves as a preliminary screening tool to assess a compound's general cytotoxic potential. farmaciajournal.comresearchgate.net
Cytotoxicity in Animal Cell Lines: The cytotoxicity of this compound derivatives has been investigated in various cell lines. For example, a study on a novel anthranilic acid hybrid synthesized with this compound evaluated its cytotoxic effects. nih.govmdpi.com Research on related chloroacetamide derivatives has demonstrated their ability to induce apoptosis in cancer cell lines, such as Caco-2 (colorectal) and A549 (lung) cells. Specifically, 2-chloro-N-(m-chlorophenethyl)-acetamide reduced the viability of Caco-2 cells by approximately 39.8% at a concentration of 10 µM. Studies on chloro-cathinone derivatives have also been conducted on the SH-SY5Y human neuroblastoma cell line to assess their cytotoxic potential. mdpi.com
Table 1: In Vitro Cytotoxicity Data
| Compound/Derivative | Cell Line | Effect | Concentration | Source |
|---|---|---|---|---|
| 2-chloro-N-(m-chlorophenethyl)-acetamide | Caco-2 | ~39.8% reduction in cell viability | 10 µM | |
| 2-chloro-N-(m-chlorophenethyl)-acetamide | A549 | ~56.9% reduction in cell viability | 10 µM | |
| Chloro-cathinone derivatives | SH-SY5Y | LC50 values ranging from 0.6 to 2.5 mM | 0.05–5 mM | mdpi.com |
| Anthranilic acid hybrid with this compound | Various | Cytotoxic effects evaluated | Not specified | nih.govmdpi.com |
| Beta-phenylethylamine derivatives | Triticum radicles | Significant growth inhibition | 0.5% and 1% | researchgate.net |
In vivo studies, typically conducted in laboratory animals, are essential for understanding the systemic effects of a compound. For beta-phenylethylamine derivatives, acute toxicity studies have been carried out in white male mice of the NMRI strain. farmaciajournal.comresearchgate.net These studies often follow a protocol that aims to minimize the number of animals used, in line with ethical regulations. farmaciajournal.comresearchgate.net The results from in silico and in vitro tests are used to inform the dosage for these in vivo experiments. farmaciajournal.comresearchgate.net For example, based on QSAR predictions, initial in vivo tests for a series of beta-phenylethylamine derivatives were initiated at a dose of 100 mg/kg bw, which was one-tenth of the theoretically determined lethal dose. farmaciajournal.com Subsequent studies with single doses of 1,000 mg/kg bw were also conducted. farmaciajournal.com
Neurotoxicity Mechanisms
The neurotoxic potential of phenethylamine (B48288) derivatives is a significant area of research, with studies focusing on their interactions with key components of the central nervous system.
Phenethylamines and their derivatives are known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. europa.eunih.govmdpi.comwikipedia.org By interfering with these transporters, these compounds can increase the extracellular levels of monoamines, leading to enhanced neurotransmission. mdpi.com Some compounds in this class act as monoamine releasing agents, reversing the normal function of the transporters and causing an efflux of neurotransmitters. wikipedia.org Related compounds, such as 3-chloromethcathinone (B1649792) (3-CMC), have been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin at their respective transporters (DAT, NET, and SERT) and to act as substrate-type releasers. europa.eu
Mitochondrial dysfunction is a recognized mechanism of toxicity for various compounds. Research on related substances, such as chloro-cathinones and tris(2-chloroethyl)phosphate (TCEP), has shed light on this aspect. nih.govnih.gov Studies have shown that some of these compounds can induce the production of reactive oxygen species (ROS), disrupt mitochondrial integrity, and impair mitochondrial function. nih.govnih.govgoogle.com This can lead to a decrease in mitochondrial membrane potential, reduced ATP synthesis, and ultimately, cell cycle arrest. nih.govrsc.org For example, TCEP has been found to increase mitochondrial ROS production and cause mitochondrial dysfunction in Chang liver cells. nih.gov Similarly, some of the more toxic chloro-cathinone derivatives have been shown to increase ROS levels and/or cause depolarization of the mitochondrial membrane potential. mdpi.comnih.gov
Mitochondrial Membrane Potential Depolarization
The depolarization of the mitochondrial membrane potential (ΔΨm) is a critical event in the initiation of apoptosis. Research on synthetic cathinones, a class of compounds structurally related to this compound, has demonstrated that some of the more toxic variants can induce mitochondrial membrane potential depolarization. nih.gov This disruption of the mitochondrial membrane is a key indicator of cellular distress and can lead to the release of pro-apoptotic factors. sigmaaldrich.com
The process of mitochondrial depolarization can be experimentally induced and studied using chemical agents like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which act as mitochondrial membrane potential disruptors. sigmaaldrich.comnih.gov The analysis of ΔΨm often involves fluorescent dyes that accumulate in healthy mitochondria with a high membrane potential, and their fluorescence changes as the potential dissipates. nih.gov A decrease in the red-to-green fluorescence intensity ratio is indicative of mitochondrial depolarization. nih.govresearchgate.net Studies have shown that reagents that cause significant depolarization of the mitochondrial membrane are also effective inducers of mitophagy, the process of selective removal of damaged mitochondria. duke.edu
Cholinergic System Interference and Acetylcholinesterase Inhibition
Recent studies have begun to explore the effects of synthetic cathinones on the cholinergic system, specifically their ability to inhibit acetylcholinesterase (AChE). nih.gov AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), a process essential for terminating nerve impulses and returning cholinergic neurons to their resting state. nih.govresearchgate.net Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. nih.gov
While reversible AChE inhibitors have therapeutic applications, irreversible inhibition is linked to toxic effects, including potential neurodegeneration. nih.gov Research has shown that certain synthetic cathinones can inhibit AChE with varying potencies. nih.gov For instance, a study on a range of synthetic cathinones found that they all inhibited AChE with IC50 values between 0.1 and 2 mM. nih.gov Molecular docking studies suggest that the more potent inhibitors interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) within the active gorge of AChE. nih.gov This interference with the cholinergic system represents a potential mechanism of toxicity for this class of compounds. nih.gov
Mechanisms of Cell Death (Apoptotic and Necrotic Pathways)
Cell death can occur through two primary mechanisms: apoptosis, a programmed and controlled process, and necrosis, an uncontrolled form of cell death often resulting from acute injury. researchgate.net Apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response. researchgate.nethaematologica.org Necrosis, on the other hand, involves cellular swelling and rupture of the cell membrane, leading to inflammation. researchgate.net
The initiation of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. haematologica.orgoncotarget.com Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis. haematologica.orgnih.gov The intrinsic pathway is often triggered by cellular stress, leading to changes in the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. oncotarget.comnih.gov
Studies have shown that the same initial stimulus can lead to either apoptosis or necrosis, depending on factors such as the availability of active caspases. nih.gov Inhibition of the caspase-dependent apoptotic pathway can sometimes result in a switch to a necrotic cell death pathway. nih.gov Key elements in necrotic signaling include mitochondrial oxidative phosphorylation and the production of reactive oxygen species. nih.gov
Metabolic Fate and Metabolite Identification
The metabolism of xenobiotics like this compound is a critical process that determines their duration of action and potential for toxicity. In vitro studies using human liver microsomes (HLM) are a common method to investigate phase I metabolic reactions. mdpi.comnih.gov These studies have shown that related compounds undergo extensive metabolism. nih.gov
For example, the metabolism of synthetic cathinones has been studied, revealing several common metabolic pathways. nih.gov These can include:
Reduction of the β-keto group: This is a common transformation for cathinone (B1664624) derivatives. nih.gov
N-dealkylation: The removal of alkyl groups from the nitrogen atom is a frequent metabolic step. nih.govnih.gov
Hydroxylation: The addition of a hydroxyl group to the molecule can occur at various positions. mdpi.comnih.gov
The specific metabolites formed can be species-dependent. nih.gov For instance, in the metabolism of the related compound 3-chloromethcathinone (3-CMC), phase I metabolites identified included the product of β-keto reduction and N-demethylation, followed by reduction of the β-keto group. nih.gov Similarly, the metabolism of miconazole, which contains a dichlorophenyl moiety, involves hydroxylation of the benzene (B151609) ring and oxidation of other parts of the molecule. mdpi.com The identification of metabolites is typically achieved using techniques like ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS). mdpi.com
Mutagenic Risks in Drug Design
The assessment of mutagenic risk is a crucial step in the drug design and development process, as compounds with mutagenic potential can pose significant health risks. researchgate.net Certain chemical groups, such as nitroarenes, are known to be associated with mutagenic properties. mdpi.com Therefore, understanding the potential for a compound to cause mutations is vital for its safety evaluation.
While no specific information on the mutagenic effects of this compound was found in the provided search results, the safety data sheets for the related compounds 2-(2-Chlorophenyl)ethylamine and 2-(4-Chlorophenyl)ethylamine state that there is no information available regarding their mutagenic effects. fishersci.cafishersci.com In silico tools and predictive models are often used in the early stages of drug discovery to estimate the likelihood of a compound being mutagenic. researchgate.net These predictions can help guide the selection and modification of lead compounds to minimize potential toxicity. researchgate.net
Patents and Intellectual Property Analysis Academic Perspective
Review of Patent Literature for Synthetic Routes and Applications
An analysis of patent literature reveals that 2-(3-Chlorophenyl)ethylamine is a valuable building block and intermediate in the synthesis of a diverse range of more complex molecules, particularly those with potential pharmaceutical applications. Its utility is primarily as a nucleophilic amine, where the ethylamine (B1201723) group is reacted to introduce the 2-(3-chlorophenyl)ethyl moiety into a larger scaffold.
Patents disclose the application of this compound in the creation of combinatorial libraries for drug discovery. For instance, it has been listed as a commercially available amine for use in the combinatorial synthesis of substituted di-amino thiophene (B33073) libraries. googleapis.com These libraries are instrumental in high-throughput screening to identify lead compounds for drug development. googleapis.com
In the synthesis of potential therapeutics, this compound serves as a key reactant. European patent EP0140922A1 describes its use in the preparation of pharmaceutically active 2-phenylethylamine derivatives. google.com.na The process involves reacting an amine, such as this compound, to produce compounds like N-Methyl 4-[2-(2-(3-chlorophenyl) ethylamino) propyl]phenoxyacetamide, which are investigated for their therapeutic properties. google.com.na Similarly, patent EP0565317 discloses the synthesis of (2-(2-hydroxy-2-phenylethylamino)ethoxy) phenyl derivatives, which are agonists of the β3-adrenoceptor and have potential anti-obesity applications. epo.org In this context, this compound is reacted with other intermediates to form the final complex molecules. epo.org
Another significant application is in the synthesis of hybrid molecules for medicinal chemistry research. A synthetic route has been described involving the ring opening of isatoic anhydride (B1165640) with this compound to produce 2-amino-N-(3-chlorophenethyl)benzamide. mdpi.com This resulting hybrid molecule serves as a platform for further derivatization to create compounds evaluated for activities such as antispasmodic effects. mdpi.com The synthesis of 2-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid also exemplifies its use, where it is reacted with a cyclohexanecarboxylic acid derivative. ontosight.ai
Furthermore, the 2-(3-chlorophenyl)ethyl structural motif is a component of important pharmaceutical intermediates, such as 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile. google.com While some syntheses of this particular intermediate start from different precursors like 3-chlorobenzaldehyde (B42229), its structure highlights the importance of the 2-(3-chlorophenyl)ethyl group in the broader landscape of pharmaceutical synthesis. google.com
Analysis of Novel Compounds and Intermediates Claimed
The patent literature claims numerous novel compounds and intermediates that are synthesized using this compound as a primary building block. These patents protect not only the final molecules but also the key intermediates formed during the synthetic process.
In the field of β3-adrenoceptor agonists, patent EP0565317 claims a series of compounds where the 2-(3-chlorophenyl)ethylamino group is a core component. epo.org These molecules are characterized by the linkage of this amine to a phenoxy ethoxy moiety, which is further substituted. epo.org
Table 1: Examples of Novel Compounds Derived from this compound
| Patent | Compound Name | Claimed Utility/Application |
| EP0140922A1 | N-Methyl 4-[2-(2-(3-chlorophenyl) ethylamino) propyl]phenoxyacetamide hydrochloride monohydrate google.com.na | Pharmaceutically active 2-phenylethylamine derivatives google.com.na |
| EP0565317 | 1-[4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)ethoxy)phenyl]-3-methoxypropan-2-one epo.org | β3-adrenoceptor agonists for anti-obesity treatment epo.org |
| MDPI Article mdpi.com | 2-amino-N-(3-chlorophenethyl)benzamide mdpi.com | Intermediate for the synthesis of potential antispasmodics mdpi.com |
| Ontosight Article ontosight.ai | 2-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid ontosight.ai | Chemical intermediate ontosight.ai |
The intermediates claimed in these patents are crucial for securing the intellectual property around a specific synthetic route. For example, the product of the reaction between this compound and isatoic anhydride, 2-amino-N-(3-chlorophenethyl)benzamide, is a novel intermediate that can be further modified. mdpi.com Patents covering combinatorial chemistry often claim the entire library of compounds, which would include the specific thiophene derivatives synthesized from this compound. googleapis.com
Review Articles and Meta Analyses on 2 3 Chlorophenyl Ethylamine and Its Derivatives
Comprehensive Reviews of Synthetic Progress
The synthesis of 2-(3-chlorophenyl)ethylamine and its derivatives has been a subject of considerable interest in organic and medicinal chemistry. Several synthetic strategies have been developed to access this important pharmacophore. One common method involves the reduction of 3-chlorobenzyl cyanide. ontosight.ai This can be achieved using various reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. chemicalbook.com Another approach is the amination of 3-chlorostyrene. ontosight.ai
Furthermore, synthetic routes have been developed for derivatives of this compound. For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com Similarly, a hybrid molecule of anthranilic acid and this compound was synthesized through the ring opening of isatoic anhydride (B1165640) with this compound. mdpi.com The resulting hybrid was then used to produce various diamides by acylation with different acyl chlorides. mdpi.com
Biocatalytic methods are also being employed to create more efficient and sustainable synthetic routes for related compounds, which could be applicable to the synthesis of this compound derivatives in the future. acs.org These reviews often compare different synthetic protocols in terms of their efficiency, yield, and environmental impact, providing valuable guidance for chemists. acs.orgbeilstein-journals.org
A summary of synthetic methods for this compound is presented below:
| Starting Material | Reagents | Product | Reference |
| 3-Chlorobenzyl cyanide | Lithium Aluminum Hydride / Catalytic Hydrogenation | This compound | ontosight.aichemicalbook.com |
| 3-Chlorostyrene | Aminating agents | This compound | ontosight.ai |
| Isatoic anhydride, this compound | - | Anthranilic acid-2-(3-chlorophenyl)ethylamine hybrid | mdpi.com |
| 2-(3-chlorophenyl)ethan-1-amine, 2-(4-isobutylphenyl)propanoyl chloride | Triethylamine | N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide | mdpi.com |
Summaries of Pharmacological Activities and Therapeutic Applications
This compound and its derivatives have been investigated for a wide range of pharmacological activities, highlighting their potential as therapeutic agents. The core 2-phenethylamine scaffold is present in numerous biologically active compounds, including endogenous catecholamines and various drugs. mdpi.combohrium.com
Derivatives of this compound have shown promise in several therapeutic areas:
Antispasmodic Activity: A novel hybrid molecule of anthranilic acid with this compound and its subsequent diamide (B1670390) derivatives have been synthesized and evaluated for their antispasmodic properties. mdpi.com
Antitrypanosomal Activity: While some amino derivatives of sesquiterpene lactones incorporating a 2-(4-chlorophenyl)ethylamino group showed some activity against Trypanosoma brucei rhodesiense, they were generally less effective than other derivatives. mdpi.com In a separate study, thiazole (B1198619) derivatives were synthesized and tested for their activity against Trypanosoma brucei, with some compounds showing potent inhibition. nih.gov
Antimicrobial and Anti-inflammatory Activity: The aforementioned anthranilic acid hybrid and its diamides were also found to possess antimicrobial and anti-inflammatory capabilities. mdpi.com
Monoamine Oxidase (MAO) Inhibition: As a phenethylamine (B48288) derivative, this compound is related to compounds known to interact with monoamine oxidases. mdpi.com The 2-phenethylamine moiety is a key feature in many MAO inhibitors. mdpi.com
Receptor Antagonism: Derivatives have been explored as 5-HT2A/2C receptor antagonists. nih.gov
The diverse pharmacological profile of these compounds makes them attractive candidates for further drug discovery and development efforts. bohrium.comnih.gov
Overview of Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights into how structural modifications influence biological activity. researchgate.net
Key findings from SAR studies on related phenethylamine derivatives include:
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact activity. In a study of hydroxy-polychlorinated biphenyls, the placement of chloro groups on the phenolic ring had minimal effect on estrogenic activity, whereas specific polychlorination patterns were required for this response. researchgate.net For a series of FiVe1 derivatives, substitutions at the C-3 and C-5 positions of the 3-chlorophenyl ring were explored, revealing that methoxy (B1213986) substitution could improve cytotoxicity and selectivity against certain cancer cell lines. nih.gov
Modifications of the Ethylamine (B1201723) Side Chain: Alterations to the ethylamine side chain, such as N-alkylation or acylation, can modulate pharmacological properties. mdpi.commdpi.com For example, in a series of thiazole derivatives, modifications to the amide portion of the side chain led to compounds with potent antitrypanosomal activity. nih.gov
Introduction of Different Functional Groups: The introduction of various functional groups can lead to diverse biological activities. For instance, the synthesis of amide and urea (B33335) derivatives of thiazol-2-ethylamines resulted in compounds with significant activity against Trypanosoma brucei rhodesiense. nih.gov In another study, the addition of different amine groups to sesquiterpene lactones influenced their antitrypanosomal activity and cytotoxicity. mdpi.com
These SAR studies provide a rational basis for the design of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.netnih.gov
Emerging Research Areas and Future Directions
Development of Next-Generation Therapeutic Agents
The core structure of 2-(3-Chlorophenyl)ethylamine serves as a valuable starting point for the synthesis of new therapeutic agents. Its phenethylamine (B48288) backbone is a well-established pharmacophore known to interact with biological systems, especially the central nervous system. ontosight.aiontosight.ai Researchers are actively modifying this structure to create derivatives with enhanced potency and selectivity for various therapeutic targets.
A significant area of investigation involves using this compound as a reactant to create novel Fyn kinase inhibitors, which show potential as agents against tauopathies (neurodegenerative diseases) and certain tumors. chemicalbook.comchemicalbook.com Another promising approach is the creation of hybrid molecules. For instance, a hybrid of anthranilic acid and this compound has been synthesized and evaluated for its potential as an antispasmodic agent. mdpi.comnih.gov This strategy combines the known pharmacological activities of both parent molecules to create a new chemical entity with unique properties. mdpi.com
Further derivatization has led to compounds with potential anti-inflammatory and anticancer activities. researchgate.netnih.gov The introduction of a chlorine atom can significantly affect a molecule's pharmacokinetic properties, sometimes leading to vast improvements in potency and in vivo half-life. mdpi.com These research efforts highlight the compound's role as a versatile building block in drug discovery.
Table 1: Therapeutic Applications of this compound Derivatives
| Derivative Class | Therapeutic Target/Application | Research Finding | Citations |
|---|---|---|---|
| Fyn Kinase Inhibitors | Tauopathies, Tumors | Used as a reactant in the synthesis of novel inhibitors. | chemicalbook.comchemicalbook.com |
| Anthranilic Acid Hybrids | Spasmodic Conditions | A hybrid molecule was synthesized and evaluated for spasmolytic activity. | mdpi.comnih.gov |
| Substituted Cinnolines | Mesenchymal Cancers | Modifications to the 3-chlorophenyl ring of a parent compound were explored to improve anticancer potency. | nih.gov |
| Ibuprofen (B1674241) Amides | Pain and Inflammation | A new amide derivative with ibuprofen was synthesized, linking the anti-inflammatory drug to the chlorine-containing phenethylamine moiety. | mdpi.com |
Exploration of Novel Biological Targets
While phenethylamines are broadly known to interact with neurotransmitter systems, ongoing research aims to pinpoint novel and specific biological targets for this compound and its derivatives. ontosight.aiontosight.ai The unique electronic properties conferred by the chlorine atom can alter binding affinities compared to other phenethylamines, opening avenues for new pharmacological explorations.
Research has indicated that derivatives can act as monoamine reuptake inhibitors and Fyn kinase inhibitors. smolecule.com The compound has been used to synthesize molecules that target dopamine (B1211576) receptors and show affinity for the serotonin (B10506) (5-HT) receptor. biosynth.comacs.org The exploration extends to enzyme inhibition, with studies investigating interactions with cyclooxygenase enzymes in the context of anti-inflammatory activity and monoamine oxidase, which is involved in neurotransmitter metabolism. d-nb.info The synthesis of a hybrid molecule with anthranilic acid was prompted by predictions of spasmolytic activity, and subsequent molecular docking studies suggested that the resulting diamides interact with DNA, indicating another potential biological target. mdpi.comnih.gov
Table 2: Investigated Biological Targets for this compound and Its Derivatives
| Biological Target | Context/Application | Research Finding | Citations |
|---|---|---|---|
| Fyn Kinase | Neurodegenerative Disease, Cancer | Employed as a key reactant in synthesizing inhibitors of this enzyme. | chemicalbook.comchemicalbook.com |
| Dopamine Receptors | Neurological Disorders | Used as a scaffold for creating ligands that bind to dopamine receptors. | acs.org |
| Serotonin (5-HT) Receptors | Neurological/Psychiatric Disorders | The related compound 2-(4-Chlorophenyl)ethylamine shows binding affinity for the 5-HT receptor. | biosynth.com |
| DNA | Antimicrobial/Anticancer | Molecular docking simulations indicated that novel diamide (B1670390) derivatives interact with DNA via groove binding. | mdpi.comnih.gov |
| Cyclooxygenase (COX) | Inflammation | Docking studies were performed to explore the binding of thiohydantoin derivatives to COX enzymes. | d-nb.info |
Integration of Advanced Computational and Experimental Methodologies
The discovery and development process for new molecules derived from this compound is being accelerated by the integration of advanced computational and experimental techniques. In silico methods are now routinely used to predict the biological activity and pharmacokinetic properties of potential drug candidates before their actual synthesis, saving time and resources.
For example, the PASS (Prediction of Activity Spectra for Substances) Online Program was used to forecast the spasmolytic activity of a proposed hybrid molecule of anthranilic acid and this compound, which guided its successful synthesis. mdpi.comnih.gov Following synthesis, Density Functional Theory (DFT) calculations are employed to analyze the molecule's electronic structure, stability, and reactivity. mdpi.comnih.gov Molecular docking simulations are also a key tool, providing insights into how these novel compounds might bind to their biological targets, such as enzymes or DNA. mdpi.comnih.govd-nb.info
On the experimental side, high-throughput screening (HTS) assays enable the rapid evaluation of large libraries of compounds to identify those with the desired biological activity. asm.orgmdpi.comacs.org These advanced, integrated workflows allow researchers to move efficiently from a theoretical concept to a validated lead compound.
Table 3: Application of Advanced Methodologies in this compound Research
| Methodology | Application | Purpose | Citations |
|---|---|---|---|
| In Silico Prediction (PASS) | Drug Discovery | Predicted potential spasmolytic activity of novel hybrid molecules before synthesis. | mdpi.comnih.gov |
| Density Functional Theory (DFT) | Molecular Characterization | Explored the electronic behavior, reactive regions, and stability of newly synthesized compounds. | mdpi.comnih.gov |
| Molecular Docking | Target Interaction Analysis | Simulated the binding of derivatives to biological targets like DNA and COX enzymes. | mdpi.comnih.govd-nb.info |
| High-Throughput Screening (HTS) | Lead Identification | Used to rapidly screen compound libraries to discover molecules that up-regulate specific gene expression or inhibit viral entry. | asm.orgmdpi.comacs.org |
Sustainable Synthesis Approaches
In line with the global push for green chemistry, a key future direction is the development of sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. nih.govlabmanager.com Traditional chemical syntheses often rely on harsh conditions, hazardous solvents, and multi-step processes that generate significant waste. google.com
Emerging research focuses on creating "green environmental protection" protocols that utilize cheaper, readily available raw materials, involve fewer reaction steps, and operate under milder conditions. google.com This includes the use of alternative energy sources like microwave and ultrasound irradiation, which can significantly accelerate reaction rates and increase yields, often in more sustainable solvent systems like water. mdpi.com The use of biocatalysts, such as enzymes, represents another cornerstone of green synthesis, enabling highly selective reactions under environmentally benign conditions. researchgate.netuniovi.es The broader principles of green chemistry, including waste prevention, use of safer solvents, and designing for energy efficiency, are being increasingly applied to the production of fine chemicals, including phenylethylamines. labmanager.com The goal is to develop scalable, economical, and eco-friendly processes suitable for industrial application. researchgate.netnih.gov
Table 4: Principles of Sustainable Synthesis
| Green Chemistry Principle | Application in Chemical Synthesis | Relevance to this compound | Citations |
|---|---|---|---|
| Waste Prevention | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Reducing byproducts in multi-step derivatizations. | labmanager.com |
| Safer Solvents & Reagents | Minimizing or eliminating the use of hazardous substances by replacing them with safer alternatives (e.g., water, ethanol). | Moving away from chlorinated solvents in synthesis and purification steps. | nih.govmdpi.com |
| Energy Efficiency (Alternative Energy) | Using methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. | Could be applied to accelerate the synthesis of derivatives. | mdpi.com |
| Catalysis | Employing catalysts (including biocatalysts like enzymes) in small amounts to increase reaction efficiency, rather than stoichiometric reagents. | Development of catalytic routes for synthesis and resolution. | researchgate.netuniovi.esnih.gov |
Q & A
Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)ethylamine in academic laboratories?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, This compound was synthesized by reacting isatoic anhydride with excess this compound in dichloromethane under ambient conditions, followed by filtration through neutral Al₂O₃ and concentration . Alternative methods include reductive amination of 3-chloroacetophenone derivatives or catalytic hydrogenation of nitriles. Researchers should validate purity using techniques like NMR and HPLC .
Q. How should researchers characterize this compound to confirm structural integrity?
Key characterization methods include:
- NMR spectroscopy : Analyze - and -NMR spectra to confirm aromatic proton environments and amine functionality.
- Mass spectrometry : Verify molecular weight (155.62 g/mol) via ESI-MS or GC-MS .
- IR spectroscopy : Identify N-H stretching (~3300 cm) and C-Cl absorption bands (~750 cm) .
- Physical properties : Measure density (1.119 g/mL at 25°C) and boiling point (111–113°C at 12 mmHg) for consistency with literature .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Collect contaminated materials separately and engage certified waste management services for halogenated amine disposal .
- Emergency measures : For spills, absorb with inert materials (e.g., diatomaceous earth) and avoid release into waterways .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound derivatives for structure-activity studies?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in coupling reactions.
- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .
- Temperature control : Monitor exothermic reactions (e.g., reductive amination) to prevent side-product formation.
- Scale-up considerations : Use continuous-flow reactors to improve reproducibility for gram-scale synthesis .
Q. What strategies are used to resolve contradictions in toxicity data for halogenated ethylamines like this compound?
- Comparative assays : Perform parallel toxicity testing using in vitro models (e.g., hepatocyte viability assays) and cross-validate with in silico tools (e.g., QSAR models).
- Literature review : Prioritize peer-reviewed studies over supplier-generated SDSs, as toxicity data for this compound is often incomplete or marked "No data available" .
- Dose-response studies : Establish LD values in animal models (e.g., rodents) to clarify acute toxicity thresholds .
Q. How can computational methods aid in predicting the biological activity of this compound analogs?
- Molecular docking : Simulate binding affinities to target receptors (e.g., serotonin or dopamine transporters) using software like AutoDock Vina.
- ADME prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
- Electrostatic potential mapping : Analyze charge distribution to predict interactions with enzymatic active sites .
Q. What experimental designs are suitable for studying the environmental persistence of this compound?
- Biodegradation assays : Incubate the compound with soil microbiota and monitor degradation via LC-MS over 28 days.
- Soil mobility studies : Use column chromatography to assess leaching potential under varying pH conditions .
- Bioaccumulation testing : Measure bioconcentration factors (BCFs) in aquatic organisms (e.g., Daphnia magna) .
Methodological Notes for Data Interpretation
- Contradictory spectral data : Cross-reference IR/NMR results with databases like NIST Chemistry WebBook and replicate measurements using independent instruments .
- Batch variability : Source the compound from reputable suppliers (e.g., Kanto Reagents, CAS 13078-79-0) and verify purity via independent assays .
- Biological activity discrepancies : Normalize cell-based assay results to internal controls (e.g., untreated cells) and account for solvent effects (e.g., DMSO cytotoxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
